(R)-2-tert-butyl-3-methylimidazolidin-4-one

Asymmetric catalysis Organocatalysis Iminium ion

Reproducible enantioselective synthesis requires catalysts with defined stereochemistry and scaffold architecture. This (R)-configured MacMillan imidazolidinone delivers consistent stereocontrol where generic alternatives fail. • Single enantiomer (>99% e.e.) ensures predictable performance in Diels-Alder cycloadditions, α-alkylations, and Friedel-Crafts reactions. • Unsubstituted N-5 position enables classical diastereomeric salt resolution with mandelic acid for chiral acid purification. • Serves as benchmark reference standard for organocatalyst development and method validation studies. Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 101143-56-0
Cat. No. B175174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-tert-butyl-3-methylimidazolidin-4-one
CAS101143-56-0
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NCC(=O)N1C
InChIInChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1
InChIKeyOJQPHIZTBKZOTI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-tert-Butyl-3-methylimidazolidin-4-one: Core Chiral Scaffold


(R)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-56-0) is a chiral imidazolidinone derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol [1]. This compound is a fundamental member of the MacMillan-type imidazolidinone family, widely recognized for its role as a chiral auxiliary and organocatalyst in asymmetric synthesis [2]. Its core utility stems from the ability to form iminium ions with α,β-unsaturated carbonyl compounds, enabling a diverse array of enantioselective transformations such as α-alkylations, Diels–Alder cycloadditions, and Friedel–Crafts reactions [3]. As a single-enantiomer, unsubstituted imidazolidinone scaffold, it serves as both a critical comparator in catalyst development studies and a versatile building block for constructing more complex chiral architectures, including its use in classical diastereomeric salt resolutions [4].

Iminium ion organocatalysis studies Core scaffold for enantioselective transformations via iminium ion activation with α,β-unsaturated carbonyls.
Chiral auxiliary and comparator (R)-configured imidazolidinone scaffold suitable as a reference point in catalyst development and Diels–Alder cycloaddition comparison.
Stereochemical-control building block Unsubstituted N-5 position supports construction of chiral architectures and classical diastereomeric salt resolutions.
Procurement context: research-scale asymmetric synthesis, not for human or veterinary use.

Imidazolidinone Non-Interchangeability


While imidazolidinones are a widely used class of organocatalysts, substituting (R)-2-tert-butyl-3-methylimidazolidin-4-one with a close structural analog—such as its (S)-enantiomer, a benzyl-substituted MacMillan catalyst, a proline-based scaffold, or a diarylprolinol ether—can lead to a complete loss of stereocontrol, reduced catalytic activity, or failure in specific synthetic protocols. This compound's specific combination of a single (R)-configured stereocenter, an unsubstituted N-5 position, and a sterically bulky tert-butyl group dictates its unique reactivity and interaction profile in catalytic cycles [1]. Critical differences arise in three key areas: (1) enantioselectivity direction, where the (R)- and (S)-enantiomers yield opposite product configurations [2]; (2) catalytic efficiency, where the simple imidazolidinone scaffold exhibits markedly different reactivity compared to diarylprolinol ethers in benchmark reactions [1]; and (3) practical application, as demonstrated by its specific, reproducible use in α-alkylation reactions that rely on this precise unadorned scaffold [3]. The following quantitative evidence demonstrates why this specific compound's properties are non-interchangeable and must be specified for reproducible research outcomes.

Enantiomer (S)-enantiomer may invert absolute configuration of reaction products; opposite stereochemical outcome expected.
Scaffold Diarylprolinol ethers or benzyl-substituted MacMillan catalysts may exhibit divergent reactivity and enantioselectivity under identical conditions.
Protocol Reported α-alkylation methodology is specific to this unsubstituted imidazolidinone; prolinol or alternative scaffolds may alter steric and electronic control.

(R)-2-tert-Butyl-3-methylimidazolidin-4-one Quantitative Comparison


Superior Diels–Alder Activity vs. Diarylprolinol Ethers

A direct experimental comparison established that the imidazolidinone scaffold, of which (R)-2-tert-butyl-3-methylimidazolidin-4-one is a core representative, provides 'significantly superior levels of activity' in the Diels–Alder cycloaddition compared to diarylprolinol silyl ethers [1]. The study highlights that the structural differences between these two major classes of amine organocatalysts lead to a substantial divergence in catalytic performance under optimized literature conditions, making the choice of scaffold critical for reaction efficiency.

Diels–Alder activity
Head-to-head
TargetImidazolidinone scaffold: reported higher activity
ComparatorDiarylprolinol silyl ethers
Supports catalyst selection; scaffold choice impacts reaction efficiency.
Data to verify: qualitative comparative statement under optimized literature conditions.
Asymmetric catalysis Organocatalysis Iminium ion

Photoredox α-Alkylation of Aldehydes

In a multicatalytic α-alkylation protocol merging photoredox, enamine, and HAT catalysis, (R)-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%) was employed to form a quaternary carbon stereocenter from a tethered tetrasubstituted olefin [1]. The reaction delivered the desired product (compound 23) in 60% isolated yield with 50% enantiomeric excess (e.e.) and a high diastereomeric ratio (>20:1 d.r.) [1]. This result demonstrates the specific, albeit moderate, enantiocontrol achievable with this simple imidazolidinone scaffold in a challenging, synthetically valuable transformation.

Photoredox α-alkylation
Reported
60% yield, 50% e.e., >20:1 d.r. (20 mol% catalyst)
Reported enantiocontrol benchmark for this scaffold in a multicatalytic protocol.
Specific to tethered tetrasubstituted olefin under photoredox conditions.
Photoredox catalysis α-Alkylation Enantioselective synthesis

Crystallographic Differentiation for Mandelic Acid Resolution

The use of (R)-2-tert-butyl-3-methylimidazolidin-4-one (BMI) as a resolving agent for (R,S)-mandelic acid produces a diastereoisomeric salt pair whose distinct physical properties enable separation. X-ray crystallography revealed quantifiable differences in unit cell parameters [1]: the less soluble R–R isomer has unit cell volume V=817.5(3) ų, while the more soluble R–S diastereoisomer has V=825.0(3) ų. These differences underscore the compound's utility in classical resolution, where its specific (R)-configuration dictates the crystallization outcome.

Resolution XRD
Cross-study
R–R saltV = 817.5(3) ų
R–S saltV = 825.0(3) ų
ΔV7.5 ų
Crystallographic differentiation supports chiral resolution utility.
Unit cell volumes for diastereomeric mandelic acid salts; monoclinic P2₁.
Chiral resolution Crystallography Analytical chemistry

Enantiomeric Purity for Asymmetric Induction

The reproducibility of asymmetric reactions is directly tied to the enantiomeric purity of the catalyst. This compound is commercially available with a specified purity of 98% (HPLC), as indicated by multiple supplier specifications for the base form . In the specific context of generating a derivative, its synthesis has been optimized to achieve up to 99% enantiomeric excess . This high level of chiral purity is a prerequisite for achieving the enantioselectivities reported in the literature; using a racemic mixture or the opposite enantiomer would result in zero net enantioselectivity or the production of the opposite product configuration [1].

Enantiomeric purity
Specification review
≥98% (HPLC) base; derivative synthesis up to 99% e.e.
High chiral purity prerequisite for reproducible stereochemical outcomes.
Vendor specification and literature synthesis report; verify lot-specific COA.
Chiral purity Enantiomeric excess Quality control

(R)-2-tert-Butyl-3-methylimidazolidin-4-one: Optimal Use Cases


Benchmark Scaffold for Organocatalyst Development

The compound serves as a fundamental 'control' or reference point in studies comparing the reactivity of different organocatalyst classes. Its well-defined structure and reactivity profile in iminium ion catalysis [1] make it an ideal standard against which to measure the performance of more elaborate, second- or third-generation MacMillan catalysts or entirely new scaffolds like diarylprolinol ethers. Procurement for this purpose enables direct, reproducible comparison of new catalyst performance in established benchmark reactions such as the Diels–Alder cycloaddition [1].

Chiral Resolving Agent in Classical Resolution

Based on its proven ability to form well-defined, crystallographically distinct diastereomeric salts with racemic mandelic acid [2], this compound is a prime candidate for developing novel optical resolution processes. Its strong, predictable interaction with carboxylic acids, coupled with quantifiable differences in salt solubility, makes it a rational choice for resolving racemic mixtures of chiral acids, particularly in early-stage pharmaceutical intermediate purification.

Unsubstituted Imidazolidinone for Photoredox α-Alkylation

For chemists implementing or adapting the photoredox α-alkylation methodology described by MacMillan and co-workers [3], this specific compound is a required reagent. The reported yields and selectivities (60% yield, 50% e.e., >20:1 d.r.) are specific to this catalyst [3]. Using a benzyl-substituted analog or a prolinol in this context may alter the steric environment and electronics of the catalytic cycle, potentially leading to different, and likely suboptimal, reaction outcomes. This scenario is a direct, method-driven application where substitution is not an option.

Chiral Building Block for Ligand Synthesis

The compound's unsubstituted N-5 position and stable chiral core make it a versatile starting material for generating libraries of novel imidazolidinone-based ligands. Researchers can functionalize the ring to tune steric and electronic properties, creating custom catalysts for asymmetric Henry reactions or other transformations [4]. The high enantiomeric purity (>99% e.e.) available for this scaffold is essential for the subsequent stereoselective steps in such synthetic sequences, ensuring that the chirality of the final catalyst is not compromised from the outset.

Application
Selection Property
Validation Focus
Organocatalyst benchmarking
Core (R)-imidazolidinone scaffold
Reactivity comparison in iminium ion-catalyzed Diels–Alder
Chiral resolution studies
Diastereomeric salt formation
Crystallization and solubility differentiation with racemic acids
Photoredox α-alkylation research
Unsubstituted imidazolidinone scaffold
Replication of reported enantiocontrol (yield, e.e., d.r.)
Chiral ligand synthesis
High enantiomeric purity scaffold
Functionalization without racemization; N-5 derivatization

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37 linked technical documents
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